(E)-oct-5-en-1-ol
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Overview
Description
(E)-oct-5-en-1-ol is an organic compound with the molecular formula C8H16O. It is an unsaturated alcohol characterized by the presence of a double bond between the fifth and sixth carbon atoms in the carbon chain. This compound is known for its pleasant odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-oct-5-en-1-ol can be synthesized through various methods. One common synthetic route involves the hydroboration-oxidation of 1-octene. In this process, 1-octene is first treated with diborane (B2H6) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of oct-5-en-1-al. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions to selectively reduce the aldehyde group to an alcohol while preserving the double bond.
Chemical Reactions Analysis
Types of Reactions: (E)-oct-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to oct-5-en-1-al using mild oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to oct-5-en-1-amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Oct-5-en-1-al.
Reduction: Oct-5-en-1-amine.
Substitution: Oct-5-en-1-chloride.
Scientific Research Applications
(E)-oct-5-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in pheromone signaling in insects.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the fragrance industry due to its pleasant odor and in the synthesis of flavoring agents.
Mechanism of Action
The mechanism of action of (E)-oct-5-en-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with olfactory receptors, triggering a signal transduction pathway that leads to the perception of its odor. In antimicrobial applications, it may disrupt microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
(Z)-oct-5-en-1-ol: The cis isomer of (E)-oct-5-en-1-ol, differing in the spatial arrangement of the double bond.
Oct-1-en-3-ol: An isomer with the double bond at a different position in the carbon chain.
Hex-3-en-1-ol: A shorter chain unsaturated alcohol with similar chemical properties.
Uniqueness: this compound is unique due to its specific double bond position and trans configuration, which contribute to its distinct chemical reactivity and olfactory properties. This makes it particularly valuable in the fragrance industry and in research focused on olfactory signaling.
Properties
CAS No. |
64275-74-7 |
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Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(E)-oct-5-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h3-4,9H,2,5-8H2,1H3/b4-3+ |
InChI Key |
VDHRTASWKDTLER-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCCCO |
Canonical SMILES |
CCC=CCCCCO |
density |
0.840-0.860 (20°) |
physical_description |
colourless liquid |
Origin of Product |
United States |
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